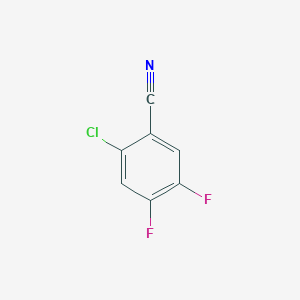

2-Chloro-4,5-difluorobenzonitrile

Description

The exact mass of the compound 2-Chloro-4,5-difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZDICFDUJUQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399152 | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135748-34-4 | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135748-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135748-34-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4,5-difluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzonitrile is a halogenated aromatic nitrile that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic combination of a reactive nitrile group and a uniquely substituted phenyl ring—featuring a chlorine atom and two vicinal fluorine atoms—makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemicals. The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physical properties of 2-Chloro-4,5-difluorobenzonitrile is therefore paramount for its effective and safe use in process development, reaction optimization, quality control, and regulatory compliance. This guide provides a comprehensive overview of its core physical characteristics, supported by experimental protocols and practical handling information.

Chemical Identity and Structure

The precise arrangement of substituents on the benzonitrile core dictates the compound's reactivity and physical behavior. The ortho-chlorine atom and the fluorine atoms at the 4 and 5 positions create a distinct electronic and steric profile.

-

IUPAC Name: 2-chloro-4,5-difluorobenzonitrile

-

CAS Number: 135748-34-4[1]

-

Molecular Formula: C₇H₂ClF₂N[2]

-

Molecular Weight: 173.55 g/mol [1]

Chemical Structure:

(A benzene ring is substituted at position 1 with a nitrile group (-C≡N), at position 2 with chlorine, and at positions 4 and 5 with fluorine.)

Core Physicochemical Properties

The physical properties of 2-Chloro-4,5-difluorobenzonitrile are summarized in the table below. These data points are essential for designing experimental setups, purification strategies (such as distillation or recrystallization), and ensuring proper storage.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2] |

| Melting Point | 33 - 36 °C | Apollo Scientific, Thermo Scientific |

| Boiling Point | 231.5 °C at 760 mmHg | Not specified |

| 107 °C at 28 torr (3.7 kPa) | [3] | |

| Flash Point | 93.8 °C | Not specified |

| Solubility | Limited solubility in water; Soluble in common organic solvents | [2] |

| Refractive Index | 1.513 | Not specified |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is fundamental for verifying the identity and purity of 2-Chloro-4,5-difluorobenzonitrile before its use in synthesis.

-

Proton Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to show two signals in the aromatic region. Due to the substitution pattern, these protons will appear as complex multiplets resulting from coupling to each other (ortho-coupling) and to the adjacent fluorine atoms.

-

Infrared (IR) Spectroscopy: Key characteristic peaks include a sharp, strong absorption around 2230-2240 cm⁻¹ for the nitrile (-C≡N) stretch, along with strong absorptions in the 1200-1000 cm⁻¹ region corresponding to C-F bonds and absorptions indicative of the C-Cl bond and aromatic C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) corresponding to the molecular weight. A crucial feature for identification is the isotopic pattern of chlorine; there will be a prominent M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Spectral data for this compound is available for reference on platforms such as ChemicalBook.[4]

Experimental Protocol: Melting Point Determination

Causality: The melting point is a definitive physical property that serves a dual purpose: it confirms the identity of a crystalline solid and provides a rapid assessment of its purity. Impurities typically cause a depression and broadening of the melting range. This protocol ensures an accurate and reproducible measurement.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry by storing it in a desiccator over a drying agent (e.g., silica gel or anhydrous calcium sulfate) for at least 12 hours. Moisture can artificially depress the melting point.

-

If the crystals are large, gently crush them into a fine, uniform powder on a watch glass using a spatula. This ensures efficient and even heat transfer within the capillary tube.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal results.

-

-

Apparatus Setup & Calibration:

-

Use a calibrated digital melting point apparatus.

-

Self-Validation Step: Before running the sample, it is good practice to run a certified standard with a known melting point close to the expected range of the sample (e.g., benzophenone, 47-51 °C). This verifies the apparatus is functioning correctly.

-

-

Measurement Execution:

-

Rapid Scan (Optional but Recommended): Set a fast ramp rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. This saves time and prevents overshooting the range during the precise measurement.

-

Precise Scan: Allow the apparatus to cool well below the approximate melting point. Prepare a new sample and set a slow ramp rate (1-2 °C/min). A slow rate is critical to allow the system to reach thermal equilibrium, ensuring the temperature reading accurately reflects the sample's temperature.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. For a pure sample of 2-Chloro-4,5-difluorobenzonitrile, this should fall within the 33-36 °C range.

-

Visualization: Quality Control Workflow

The following diagram outlines a standard workflow for the quality control and characterization of a received batch of 2-Chloro-4,5-difluorobenzonitrile, ensuring its suitability for research or manufacturing.

Caption: Workflow for Quality Control of 2-Chloro-4,5-difluorobenzonitrile.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from heat sources, open flames, and incompatible substances.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

-

Personal Protective Equipment (PPE): Based on the hazards of analogous benzonitriles, appropriate PPE should be worn. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat and, if handling large quantities, additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Conclusion

2-Chloro-4,5-difluorobenzonitrile is a solid organic compound with a low melting point and a high boiling point, whose identity and purity are readily confirmed through standard analytical techniques. The data and protocols presented in this guide provide a solid foundation for scientists to handle, characterize, and utilize this versatile fluorinated building block with confidence and safety. A rigorous adherence to quality control workflows, grounded in the measurement of its core physical properties, is the first step toward successful and reproducible synthetic outcomes in drug discovery and development.

References

- 2-Chloro-4,5-Difluorobenzonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

- 2-Chloro-4,5-difluorobenzonitrile | CAS 135748-34-4. (n.d.). Santa Cruz Biotechnology.

- 2-Chloro-4,5-difluorobenzonitrile(135748-34-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof. (1992). Google Patents.

Sources

- 1. 2-Chloro-4,5-difluorobenzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 2-Chloro-4,5-difluorobenzonitrile | 135748-34-4 [sigmaaldrich.com]

- 4. 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-4,5-difluorobenzonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Chloro-4,5-difluorobenzonitrile

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-4,5-difluorobenzonitrile, a critical fluorinated building block in modern synthetic chemistry. It details the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. The core of this document focuses on its prevalent synthesis methodologies, explaining the chemical principles behind the process. Furthermore, it explores the compound's reactivity and its significant applications as a pivotal intermediate in the development of novel pharmaceuticals and advanced materials. Safety protocols, handling, and storage requirements are also outlined to ensure its proper use in a research and development setting. This paper is intended for researchers, chemists, and professionals in the drug development and materials science fields.

Chemical Identity and Molecular Structure

2-Chloro-4,5-difluorobenzonitrile is a substituted aromatic nitrile, featuring a benzene ring functionalized with a nitrile group, a chlorine atom, and two fluorine atoms. The precise arrangement of these substituents is critical to its reactivity and utility as a chemical intermediate.

-

IUPAC Name: 2-Chloro-4,5-difluorobenzonitrile

-

CAS Number: 135748-34-4[1]

-

Molecular Weight: 173.55 g/mol [1]

The structure consists of a benzonitrile core with the substituents positioned as follows:

-

A cyano (-C≡N) group at position 1.

-

A chloro (-Cl) group at position 2.

-

A fluoro (-F) group at position 4.

-

A fluoro (-F) group at position 5.

This substitution pattern creates a specific electronic and steric environment that dictates the molecule's role in synthetic transformations.

Figure 1: 2D Chemical Structure of 2-Chloro-4,5-difluorobenzonitrile

Physicochemical Properties

The physical and chemical properties of 2-Chloro-4,5-difluorobenzonitrile are essential for its handling, reaction setup, and purification. The compound is typically a solid at room temperature.[2]

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | Varies, typically a solid | [2] |

| Molecular Formula | C₇H₂ClF₂N | [1][2] |

| Molecular Weight | 173.55 g/mol | [1] |

| Melting Point | Data not consistently available | |

| Boiling Point | 107 °C at 28 torr (3.7 kPa) | [3] |

| Solubility in Water | Limited solubility | [2] |

| Solubility in Organic Solvents | Generally soluble in common dipolar aprotic solvents (e.g., sulfolane) | [2][3] |

Synthesis and Manufacturing

The primary industrial synthesis of 2-Chloro-4,5-difluorobenzonitrile is achieved through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This process is efficient for introducing fluorine atoms into an aromatic ring.

Halogen Exchange (Halex) Reaction

The most common route involves the reaction of a polychlorinated precursor, 2,4-dichloro-5-fluorobenzonitrile, with a fluoride salt.[3]

Reaction: 2,4-dichloro-5-fluorobenzonitrile + KF → 2-Chloro-4,5-difluorobenzonitrile + KCl

Causality and Experimental Choices:

-

Starting Material: 2,4-dichloro-5-fluorobenzonitrile is used because the chlorine atom at position 4 is activated towards nucleophilic substitution. This activation is due to the electron-withdrawing effects of the nitrile group and the adjacent fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

-

Fluorinating Agent: Potassium fluoride (KF) is a common and cost-effective source of fluoride ions. For enhanced reactivity, cesium fluoride (CsF) or rubidium fluoride (RbF), or mixtures thereof, can be used, as they are more soluble and provide a higher concentration of "naked" fluoride ions in the reaction medium.[3]

-

Solvent: The reaction is performed in a high-boiling, dipolar aprotic solvent such as sulfolane, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[3][4] These solvents are crucial because they effectively solvate the potassium cation, leaving the fluoride anion relatively unsolvated and thus highly nucleophilic. Their high boiling points allow the reaction to be conducted at elevated temperatures (typically 140-190 °C), which is necessary to overcome the activation energy of the substitution on the aromatic ring.[3]

-

Catalyst: A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylphosphonium bromide), may be added.[4] The catalyst facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the substrate is dissolved, thereby increasing the reaction rate and improving yields.[4]

Experimental Protocol: Synthesis Workflow

-

Preparation: A reaction vessel is charged with the dipolar aprotic solvent (e.g., sulfolane) and the fluoride source (e.g., potassium fluoride). The mixture is heated to remove any residual water, which can inhibit the reaction.

-

Reaction: The starting material, 2,4-dichloro-5-fluorobenzonitrile, is added to the heated mixture.[3] If a phase-transfer catalyst is used, it is added at this stage.[4]

-

Heating: The mixture is stirred vigorously and heated to a temperature between 140 °C and 190 °C for several hours.[3] Reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC), to confirm the consumption of the starting material.[3]

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The inorganic salts (e.g., KCl and unreacted KF) are removed by filtration. The desired product, 2-Chloro-4,5-difluorobenzonitrile, is then isolated from the filtrate by vacuum distillation.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Chloro-4,5-difluorobenzonitrile.

Chemical Reactivity and Applications

2-Chloro-4,5-difluorobenzonitrile serves as a versatile intermediate due to its multiple reactive sites. Its primary application lies in the synthesis of biologically active molecules, particularly pharmaceuticals.

-

As an Intermediate for Antibacterial Agents: The compound is a documented precursor in the synthesis of antibacterial agents. The benzonitrile moiety can be hydrolyzed to a benzoic acid or converted into other functional groups, forming the core of more complex drug molecules. The specific substitution pattern is often crucial for the target molecule's biological activity.[3]

-

Precursor for Other Synthetic Building Blocks: It is used to synthesize other valuable intermediates. For example, it can be a starting material for producing 2,4-dichloro-3,5-difluorobenzoic acid, which in turn is a precursor for various biologically active compounds.[5]

-

Role in Medicinal Chemistry: The difluorochloro-substituted phenyl ring is a valuable pharmacophore. The fluorine atoms can enhance metabolic stability and binding affinity of a drug to its target protein, while the chlorine atom provides a site for further chemical modification, such as in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of 2-Chloro-4,5-difluorobenzonitrile is essential due to its potential hazards, which are typical for halogenated aromatic nitriles.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7][8]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A lab coat.

-

Storage

-

Store in a tightly sealed container to prevent exposure to moisture and air.[2]

-

Store away from heat, open flames, and incompatible substances such as strong oxidizing agents and strong bases.[2][7]

Conclusion

2-Chloro-4,5-difluorobenzonitrile is a high-value chemical intermediate with significant utility in the pharmaceutical and chemical industries. Its synthesis via the Halex reaction is a well-established and efficient process. The unique arrangement of its functional groups provides a versatile platform for constructing complex molecules, making it an indispensable building block for the development of new drugs and materials. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its use.

References

-

PubChem. (n.d.). 2-Chloro-4-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Chloro-4,5-Difluorobenzonitrile. Methylamine Supplier. Retrieved from [Link]

- EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof. (1992). Google Patents.

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- US5466859A - Process for preparing fluorobenzonitriles. (1995). Google Patents.

-

EP1114809A1 - PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. (2001). Googleapis.com. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-4,5-Difluorobenzonitrile | Properties, Uses, Safety Data & Supplier Information China [nj-finechem.com]

- 3. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]

- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 5. 135748-35-5 | 4-CHLORO-2,5-DIFLUOROBENZONITRILE [fluoromart.com]

- 6. 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

2-Chloro-4,5-difluorobenzonitrile CAS number and molecular weight

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4,5-difluorobenzonitrile, a key intermediate in the synthesis of complex organic molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the compound's fundamental properties, synthesis methodologies, key applications, and safety protocols. The causality behind experimental choices is explained to provide actionable insights for laboratory and industrial applications.

Core Compound Identification and Properties

2-Chloro-4,5-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that serve as versatile building blocks in organic synthesis. Its trifunctional nature—possessing a nitrile group, a chlorine atom, and two fluorine atoms on a benzene ring—allows for a variety of chemical transformations, making it a valuable precursor for pharmaceuticals and agrochemicals.

The fundamental physicochemical properties of 2-Chloro-4,5-difluorobenzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 135748-34-4 | [1] |

| Molecular Formula | C₇H₂ClF₂N | [1][2] |

| Molecular Weight | 173.55 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Solubility | Limited solubility in water; soluble in common organic solvents | [2] |

Synthesis and Mechanistic Insights

The primary route for synthesizing 2-Chloro-4,5-difluorobenzonitrile involves a nucleophilic aromatic substitution (SNAr) reaction. Specifically, it is prepared by the halogen exchange (HALEX) reaction of a more readily available precursor, 2,4-dichloro-5-fluorobenzonitrile.

Halogen Exchange (HALEX) Reaction

The synthesis is achieved by reacting 2,4-dichloro-5-fluorobenzonitrile with a fluoride salt, such as potassium fluoride (KF), rubidium fluoride (RbF), or caesium fluoride (CsF), in a dipolar aprotic solvent.[3] The choice of fluoride salt is critical; caesium fluoride is the most reactive due to the low lattice energy of the salt and the "naked" nature of the fluoride anion in the presence of aprotic solvents, but potassium fluoride is often preferred for its cost-effectiveness.[3]

The reaction is typically conducted at elevated temperatures, ranging from 80 to 240 °C.[3] The use of a phase transfer catalyst can optionally be employed to enhance the reaction rate by improving the solubility and reactivity of the fluoride salt in the organic solvent.[3] Dipolar aprotic solvents like sulfolane, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are essential as they effectively solvate the cation of the fluoride salt, leaving the fluoride anion more nucleophilic and available to attack the electron-deficient aromatic ring.

The reaction yields 2-Chloro-4,5-difluorobenzonitrile, with a potential byproduct being 2,4,5-trifluorobenzonitrile, which can also be a valuable synthetic intermediate.[3]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-Chloro-4,5-difluorobenzonitrile.

Caption: Synthesis workflow for 2-Chloro-4,5-difluorobenzonitrile.

Applications in Drug Development and Research

Halogenated benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of 2-Chloro-4,5-difluorobenzonitrile makes it a valuable precursor for molecules where the fluorine atoms enhance metabolic stability and binding affinity, and the chloro and nitrile groups provide handles for further chemical modification.

While specific drug candidates synthesized directly from this molecule are proprietary, its utility can be inferred from its classification as a biochemical for proteomics research and its role as an intermediate in the synthesis of antibacterial agents.[1][3] For instance, related difluorobenzonitriles are used in the synthesis of poly(cyanoaryl ethers) and other advanced polymers.[4]

Role as a Synthetic Intermediate

The diagram below illustrates the potential synthetic pathways originating from 2-Chloro-4,5-difluorobenzonitrile.

Caption: Synthetic utility of 2-Chloro-4,5-difluorobenzonitrile.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzonitrile

This protocol is adapted from established patent literature and should be performed by trained personnel with appropriate safety measures in place.[3]

Materials:

-

2,4-dichloro-5-fluorobenzonitrile (190 g, 1 mol)

-

Potassium fluoride (116 g, 2 mol)

-

Sulfolane (500 ml)

-

Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, thermometer, and distillation head.

Procedure:

-

Preparation: In the 1 L three-necked flask, add potassium fluoride and sulfolane. Heat the mixture to 180 °C with vigorous stirring to create a fine suspension.

-

Reaction: Slowly add the 2,4-dichloro-5-fluorobenzonitrile (190 g) to the heated suspension. Maintain the reaction temperature at 180 °C and continue vigorous stirring for 2 hours.

-

Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) analysis to confirm the consumption of the starting material.

-

Workup: After the reaction is complete (typically when no starting material is detected), cool the mixture and filter to remove the inorganic salts. Wash the filter cake with fresh sulfolane (2 x 50 ml).

-

Purification: The combined filtrate is subjected to fractional distillation under reduced pressure (28 torr).

-

Collect the fraction at 68 °C, which corresponds to the byproduct 2,4,5-trifluorobenzonitrile.

-

Collect the fraction at 107 °C, which is the desired product, 2-Chloro-4,5-difluorobenzonitrile.

-

Expected Yield: Approximately 92.7 g (0.534 mol), which corresponds to a 53% yield.[3]

Safety, Handling, and Storage

As a halogenated aromatic nitrile, 2-Chloro-4,5-difluorobenzonitrile should be handled with care in a well-ventilated area, preferably a fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[2][5]

-

Hazards: While a specific safety data sheet (SDS) for this compound was not found, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride gas.[5]

Conclusion

2-Chloro-4,5-difluorobenzonitrile is a strategically important chemical intermediate with significant potential in the synthesis of high-value molecules for the pharmaceutical and material science industries. Its synthesis via halogen exchange is a well-established and scalable process. A thorough understanding of its reactivity, handling requirements, and synthetic utility is crucial for its effective and safe application in research and development.

References

- 2-Chloro-4,5-Difluorobenzonitrile - Methylamine Supplier. (n.d.).

- EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof. (1992). Google Patents.

- 2-Chloro-4,5-difluorobenzonitrile | CAS 135748-34-4. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - 2-Chloro-4-fluorobenzonitrile. (2024). Fisher Scientific.

- US5466859A - Process for preparing fluorobenzonitriles. (1995). Google Patents.

- SAFETY DATA SHEET - 2,6-Difluorobenzonitrile. (n.d.). ECHEMI.

- 2,6-Difluorobenzonitrile 97%. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Generic. (n.d.). Fisher Scientific.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-4,5-Difluorobenzonitrile | Properties, Uses, Safety Data & Supplier Information China [nj-finechem.com]

- 3. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]

- 4. 2,6-Difluorobenzonitrile 97 1897-52-5 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

A Technical Guide to the Solubility of 2-Chloro-4,5-difluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,5-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of extensive published quantitative solubility data, this guide offers a framework for understanding and predicting its solubility based on fundamental physicochemical principles and theoretical models. It further provides a detailed experimental protocol for the accurate determination of its solubility in organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of 2-Chloro-4,5-difluorobenzonitrile

2-Chloro-4,5-difluorobenzonitrile is a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. Its trifunctionalized benzene ring serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The chlorine, fluorine, and nitrile moieties provide multiple reaction sites for further chemical transformations, making it a valuable building block in the development of novel therapeutic agents and functional materials.

Understanding the solubility of 2-Chloro-4,5-difluorobenzonitrile in organic solvents is paramount for its effective utilization in various applications, including:

-

Reaction Media Selection: Choosing an appropriate solvent that can dissolve the reactants is crucial for achieving optimal reaction kinetics and yields.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of the compound and its derivatives through crystallization.

-

Formulation Development: For pharmaceutical applications, understanding solubility is the first step in designing effective drug delivery systems.

This guide will delve into the factors governing the solubility of this compound and provide practical guidance for its handling and use in a laboratory setting.

Physicochemical Properties of 2-Chloro-4,5-difluorobenzonitrile

The solubility of a compound is intrinsically linked to its physicochemical properties. A summary of the key properties of 2-Chloro-4,5-difluorobenzonitrile is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₇H₂ClF₂N | [1] |

| Molecular Weight | 175.55 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 63 - 66 °C | [2] |

| Appearance | Clear/White Solid | [2] |

| Water Solubility | Limited (qualitative) | [1] |

The molecule possesses a rigid, planar aromatic ring. The presence of two electronegative fluorine atoms and a chlorine atom, along with the polar nitrile group (-C≡N), imparts a significant dipole moment to the molecule. This polarity is a key determinant of its solubility behavior.

Theoretical Framework for Solubility Prediction: A Hansen Solubility Parameter Approach

In the absence of comprehensive experimental solubility data, theoretical models can provide valuable insights into solvent selection. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent based on the principle of "like dissolves like".[3]

The HSP model decomposes the total Hildebrand solubility parameter (δt) into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Given the presence of a polar nitrile group and halogen atoms on an aromatic ring, 2-Chloro-4,5-difluorobenzonitrile is expected to have moderate δp and δd values, and a low δh value due to the absence of strong hydrogen bond donors.

Table 2: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

Data sourced from various online databases and literature.

Based on the predicted HSP of 2-Chloro-4,5-difluorobenzonitrile, we can anticipate the following solubility trends:

-

High Solubility: In polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which have balanced δd and δp components.

-

Moderate Solubility: In polar protic solvents like ethanol and methanol. While these solvents have strong hydrogen bonding capabilities, the lack of a hydrogen bond donor on the solute might limit ideal miscibility.

-

Low Solubility: In nonpolar solvents like n-hexane, due to the significant mismatch in polarity.

-

Variable Solubility: In aromatic solvents like toluene, where π-π stacking interactions could play a role.

Experimental Determination of Solubility: A Practical Protocol

To obtain precise and reliable solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of 2-Chloro-4,5-difluorobenzonitrile in an organic solvent at a specific temperature.

Materials and Equipment

-

2-Chloro-4,5-difluorobenzonitrile (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of 2-Chloro-4,5-difluorobenzonitrile is depicted in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-4,5-difluorobenzonitrile to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated and calibrated HPLC or GC method. A standard calibration curve should be prepared using known concentrations of 2-Chloro-4,5-difluorobenzonitrile.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S = C_diluted × Dilution Factor

-

Where:

-

C_diluted is the concentration of the diluted sample determined from the analytical method.

-

Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the filtered aliquot.

-

-

Safety Considerations

2-Chloro-4,5-difluorobenzonitrile is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[2] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While quantitative solubility data for 2-Chloro-4,5-difluorobenzonitrile in organic solvents is not widely published, a systematic approach combining theoretical prediction and experimental verification can provide the necessary information for its effective use in research and development. The Hansen Solubility Parameter model offers a valuable framework for initial solvent screening, and the detailed experimental protocol provided in this guide enables researchers to generate accurate and reliable solubility data tailored to their specific needs. This combined approach ensures the informed and efficient application of this important chemical intermediate in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- "Solubility of Organic Compounds." (2023). LibreTexts.

- Nanjing Finechem Holding Co.,Limited. "2-Chloro-4,5-Difluorobenzonitrile."

- "How To Determine Solubility Of Organic Compounds?" (2025). Chemistry For Everyone. YouTube.

- "Experiment: Solubility of Organic & Inorganic Compounds." (n.d.).

- "Experiment 727: Organic Compound Functional Groups." (2024). Chemistry LibreTexts.

- PubChem. "2-Chloro-4-fluorobenzonitrile.

- Fisher Scientific. (2024). "SAFETY DATA SHEET: 2-Chloro-4,5-difluorobenzonitrile."

- Google Patents.

- PubChem. "2-Chloro-5-fluorobenzonitrile.

- Fisher Scientific. (n.d.).

- Santa Cruz Biotechnology. "2-Chloro-4,5-difluorobenzonitrile."

- Google Patents. "US5466859A - Process for preparing fluorobenzonitriles."

- Fluoromart. "4-CHLORO-2,5-DIFLUOROBENZONITRILE."

- Sigma-Aldrich. "2,6-Difluorobenzonitrile 97."

- ECHEMI.

- Patsnap Eureka.

- "2,4-Difluorobenzonitrile - SAFETY D

- ACUBIOCHEM. "4-Chloro-2,5-difluorobenzonitrile."

- Cheméo. "Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5)."

- Appiah, C., et al. (2022). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Google Patents. "CN100457721C - Process for preparing 2,4-difluorocyanobenzene."

Sources

The Analytical Imperative: Structurally Characterizing 2-Chloro-4,5-difluorobenzonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,5-difluorobenzonitrile

This guide provides a detailed exploration of the spectroscopic profile of 2-Chloro-4,5-difluorobenzonitrile (CAS No: 135748-34-4), a key intermediate in the synthesis of pharmaceuticals and advanced materials. A multi-technique approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation and purity assessment. This document is designed for researchers and drug development professionals, offering not only spectral data but also the underlying principles and experimental rationale that govern data interpretation.

2-Chloro-4,5-difluorobenzonitrile is a polysubstituted aromatic compound with the molecular formula C₇H₂ClF₂N. The precise arrangement of its chloro, fluoro, and nitrile substituents on the benzene ring dictates its reactivity and suitability for downstream applications. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for its effective use in synthesis. We will dissect the molecule's signature using ¹H, ¹³C, and ¹⁹F NMR, FTIR, and EI-MS, providing a holistic analytical portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of the molecule. By probing the ¹H, ¹³C, and ¹⁹F nuclei, we can map out the precise connectivity and electronic environment of each atom.

Core Principles & Causality

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like halogens and the nitrile group) deshield nearby nuclei, shifting their signals to a higher frequency (downfield). Spin-spin coupling (J), observed as signal splitting, provides direct evidence of through-bond connectivity between neighboring nuclei. The magnitude of the coupling constant reveals information about the number of bonds and the geometry separating the coupled nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4,5-difluorobenzonitrile in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is NMR-inactive and provides a lock signal for the spectrometer.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal reference standard for ¹H and ¹³C spectra. For ¹⁹F NMR, a common external reference is CFCl₃ (0 ppm).[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra at a constant temperature (e.g., 25 °C). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

Caption: General workflow for spectroscopic analysis.

¹H NMR Spectral Analysis

The structure of 2-Chloro-4,5-difluorobenzonitrile contains two aromatic protons. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct signals.

-

H-3: This proton is flanked by the chloro and fluoro substituents. It is expected to be a doublet of doublets (dd) due to coupling with the adjacent H-6 and the fluorine at C-4.

-

H-6: This proton is adjacent to the nitrile group and the fluorine at C-5. It is also expected to be a doublet of doublets (dd) due to coupling with H-3 and the fluorine at C-5.

¹³C NMR Spectral Analysis

The molecule has seven unique carbon atoms, and thus seven signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons (C-1 to C-6): These typically resonate between 110-150 ppm.[3] The carbons directly attached to fluorine (C-4, C-5) will appear as doublets due to strong one-bond ¹³C-¹⁹F coupling (¹JCF). Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). The carbon attached to the nitrile group (C-1) and the chlorine (C-2) will also have distinct chemical shifts.

-

Nitrile Carbon (C≡N): The nitrile carbon is typically found in the 115-120 ppm range and often has a lower intensity due to its long relaxation time.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[4][5]

-

F-4 and F-5: Since the two fluorine atoms are in different chemical environments, two distinct signals are expected.

-

Coupling: These two fluorine atoms will couple to each other, resulting in a doublet for each signal. Furthermore, each fluorine will couple to the nearby aromatic protons, adding further splitting to the signals (e.g., doublet of doublets). Aromatic fluorine chemical shifts typically appear in the -100 to -170 ppm range relative to CFCl₃.[6]

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

| ¹H | ~7.5 - 8.0 | dd, dd | ³JHH, ³JHF, ⁴JHF |

| ¹³C | ~110 - 150 (Aromatic), ~115 (CN) | s, d | ¹JCF, ²JCF, ³JCF |

| ¹⁹F | ~ -100 to -170 | d, d | ³JFF, ³JHF, ⁴JHF |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by probing its characteristic vibrational frequencies.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is ideal for analyzing solid or liquid samples with minimal preparation.[8]

-

Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and acquire a background spectrum. This corrects for atmospheric CO₂ and H₂O, as well as any absorbance from the crystal itself.

-

Sample Analysis: Place a small amount of the 2-Chloro-4,5-difluorobenzonitrile sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact and collect the sample spectrum. The instrument software automatically generates the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks for 2-Chloro-4,5-difluorobenzonitrile are:

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the 2240-2220 cm⁻¹ region. This is a highly characteristic peak for the nitrile functional group.[8] For unsubstituted benzonitrile, this peak appears around 2230 cm⁻¹.[9]

-

Aromatic C=C Stretch: Several bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the benzene ring.

-

C-F Stretch: Strong, intense absorption bands are expected in the 1300-1100 cm⁻¹ region due to the C-F bond stretching. The presence of multiple fluorine atoms may result in a complex pattern of bands in this area.

-

Aromatic C-H Stretch: These appear as medium-to-weak bands above 3000 cm⁻¹.

-

C-Cl Stretch: A medium-to-strong band is expected at lower frequencies, typically in the 800-600 cm⁻¹ range.

Summary of Expected IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Nitrile C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-F Stretch | 1300 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[10] For this molecule, Electron Ionization (EI) is a common technique.

Core Principles of EI-MS

In the EI source, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M•⁺). This ion is energetically unstable and breaks apart into smaller, charged fragments. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum of relative ion abundance versus m/z.

Analysis of the Mass Spectrum

-

Molecular Ion (M•⁺): The molecular formula C₇H₂ClF₂N gives a monoisotopic mass of approximately 173.98 g/mol . A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M•⁺) and another, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2•⁺).[11] This 3:1 ratio for M/M+2 is a definitive indicator of a single chlorine atom.

-

Fragmentation Pattern: The molecular ion will fragment through the loss of stable neutral radicals. Common fragmentation pathways for halogenated aromatic compounds include:

-

Loss of Cl•: [M - Cl]⁺ would result in a fragment around m/z 139.

-

Loss of F•: [M - F]⁺ would give a fragment around m/z 155.

-

Loss of CN•: [M - CN]⁺ would lead to a fragment around m/z 148. The relative abundance of these fragment ions depends on the stability of the resulting cation.

-

Caption: Plausible fragmentation pathways in EI-MS.

Summary of Expected Mass Spectrometry Data

| m/z (approx.) | Identity | Comments |

| 174, 176 | [M]•⁺, [M+2]•⁺ (Molecular Ion) | Characteristic 3:1 intensity ratio confirms one chlorine atom. |

| 148 | [M - F]⁺ | Loss of a fluorine radical. |

| 139 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 120 | [M - Cl - F]⁺ | Subsequent loss of a fluorine radical from the [M-Cl]⁺ fragment. |

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of 2-Chloro-4,5-difluorobenzonitrile. ¹H, ¹³C, and ¹⁹F NMR together map the complete molecular framework and electronic structure. FTIR confirms the presence of key functional groups, particularly the nitrile, while MS verifies the molecular weight and provides corroborating structural evidence through predictable isotopic patterns and fragmentation. This comprehensive spectroscopic dossier is indispensable for any researcher or organization utilizing this compound, ensuring identity, purity, and ultimately, the success of subsequent scientific endeavors.

References

-

Supporting Information for a chemical synthesis paper. (2014). Chemical Communications, 50, 2330–2333. Available at: [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

-

2-Chloro-4-fluorobenzonitrile. NIST Chemistry WebBook. Available at: [Link]

-

Electronic Supplementary Material (ESI) for Green Chemistry. (2012). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Available at: [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]

-

2,5-Difluorobenzonitrile. NIST Chemistry WebBook. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2009). NIH National Library of Medicine. Available at: [Link]

-

2,6-Difluorobenzonitrile. PubChem. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1966). Analytical Chemistry. Available at: [Link]

-

Benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. Available at: [Link]

-

FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs. Available at: [Link]

-

Topic 3: Mass Spectrometry (MS). (2018). Memorial University of Newfoundland. Available at: [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). NIH National Library of Medicine. Available at: [Link]

Sources

- 1. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-2,5-DIFLUOROBENZONITRILE(135748-35-5) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

A Senior Application Scientist's Guide to 2-Chloro-4,5-difluorobenzonitrile: A Versatile Fluorinated Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Over 20% of all modern pharmaceuticals contain fluorine, a testament to the element's profound ability to modulate molecular properties.[1][2] Fluorine's high electronegativity, combined with its relatively small atomic radius, allows it to serve as a bioisostere for hydrogen or hydroxyl groups, imparting significant advantages.[1][3][4] These include enhanced metabolic stability by blocking enzymatic degradation pathways, increased lipophilicity to improve membrane permeability, and altered electronic properties that can fine-tune a molecule's binding affinity to its biological target.[1][4]

Within the extensive arsenal of fluorinated building blocks, 2-Chloro-4,5-difluorobenzonitrile emerges as a particularly powerful and versatile synthon. Its trifunctional nature—possessing a reactive chlorine atom, two fluorine atoms, and a convertible nitrile group on an aromatic scaffold—provides chemists with multiple, orthogonal handles for molecular elaboration. This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing the field-proven insights necessary to leverage this building block to its full potential.

Core Physicochemical & Safety Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful and safe experimentation. All handling should be conducted in a well-ventilated area or chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 135748-34-4 | [7] |

| Molecular Formula | C₇H₂ClF₂N | [7][8] |

| Molecular Weight | 173.55 g/mol | [7] |

| Appearance | Solid | [8] |

| Boiling Point | 107 °C @ 28 torr (3.7 kPa) | [9] |

| Solubility | Limited in water; Soluble in common organic solvents. | [8] |

| IUPAC Name | 2-chloro-4,5-difluorobenzonitrile |

Table 2: Hazard and Safety Information

| Hazard Statement | Classification | Precautionary Advice | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. | [5][10][11] |

| Irritation | Causes skin and serious eye irritation. | Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [5][10] |

| Storage | Store locked up in a cool, dry, well-ventilated area. | Keep container tightly sealed. Keep away from heat, open flames, and incompatible substances (strong oxidizing agents, bases). | [5][8] |

Synthesis: The Halogen Exchange (Halex) Reaction

The principal industrial synthesis of 2-Chloro-4,5-difluorobenzonitrile is achieved through a selective halogen exchange (Halex) reaction, a specific type of nucleophilic aromatic substitution (SNA r).[12] The process begins with the precursor 2,4-dichloro-5-fluorobenzonitrile.

The causality behind this selective transformation lies in the electronic activation of the aromatic ring. The potent electron-withdrawing effect of the nitrile group (-CN) and the existing fluorine atom renders the carbon atoms bonded to the chlorine atoms electrophilic and thus susceptible to nucleophilic attack. The chlorine atom at the C-4 position is preferentially displaced over the one at C-2. This regioselectivity is a key feature of the reaction, allowing for the isolation of the desired product with high selectivity.[9]

Protocol 1: Synthesis via Halogen Exchange

This protocol is adapted from patent literature and should be performed by trained personnel with appropriate safety measures.[9]

-

Preparation : To a suitable reaction vessel equipped with a mechanical stirrer and distillation apparatus, add a dipolar aprotic solvent such as sulfolane.

-

Fluorinating Agent : Add potassium fluoride (or a mixture of potassium and cesium fluoride) to the solvent. Heat the mixture to remove residual water. A phase transfer catalyst may be added at this stage to enhance reactivity.[9]

-

Reaction : Heat the mixture to the reaction temperature (typically 140-190 °C). Slowly add the starting material, 2,4-dichloro-5-fluorobenzonitrile (1.0 eq), to the vessel.

-

Monitoring : Stir the mixture vigorously at temperature for several hours. The reaction progress can be monitored by Gas Chromatography (GC) analysis until the starting material is consumed.

-

Work-up : After cooling, filter the reaction mixture to remove inorganic salts. Wash the salts with fresh solvent.

-

Purification : The crude product is purified by fractional distillation under reduced pressure to yield 2-Chloro-4,5-difluorobenzonitrile.

Key Chemical Transformations: A Platform for Complexity

The synthetic utility of 2-Chloro-4,5-difluorobenzonitrile stems from the distinct reactivity of its three functional regions.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it highly susceptible to SNAr reactions.[13] Nucleophiles such as amines, alkoxides, and thiolates can displace the chlorine atom. The generally accepted mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex, which is stabilized by the electron-withdrawing nitrile group.[14] While chlorine is typically a better leaving group than fluorine in SNAr, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

B. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond provides a classic handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that is fundamental to modern organic synthesis.[15] This allows for the formation of new carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds, enabling the construction of highly complex molecular scaffolds from simple precursors.[15][16]

Protocol 2: Representative Suzuki Cross-Coupling This is a generalized protocol and must be optimized for specific substrates.[17]

-

Setup : To a Schlenk tube, add 2-Chloro-4,5-difluorobenzonitrile (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 mmol).

-

Inert Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent : Add a degassed solvent system (e.g., a mixture of toluene and water or THF/water) via syringe.

-

Reaction : Heat the reaction mixture with vigorous stirring. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

C. Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into other key groups.

-

Hydrolysis to Carboxylic Acid : The nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid, under either strong acidic or basic conditions.[18][19] This transformation is pivotal, as the resulting benzoic acid is a common intermediate for pharmaceuticals and agrochemicals.[19]

-

Reduction to Benzylamine : The nitrile can be reduced to a primary amine (a benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel).[20] This opens up another avenue for derivatization, such as amide bond formation.

Protocol 3: Acid-Catalyzed Nitrile Hydrolysis Adapted from literature procedures.[19]

-

A mixture of 2-Chloro-4,5-difluorobenzonitrile and 75% aqueous sulfuric acid is heated (e.g., to 135 °C) for several hours.

-

The reaction is monitored until completion.

-

After cooling, the reaction mixture is carefully diluted with water.

-

The product, 2-chloro-4,5-difluorobenzoic acid, often precipitates or can be extracted with an organic solvent like dichloromethane.

-

The crude product is isolated by filtration or extraction and can be further purified by recrystallization.

Proven Applications in High-Value Industries

The true value of a building block is measured by its impact. 2-Chloro-4,5-difluorobenzonitrile and its immediate derivatives are instrumental in several key areas:

-

Pharmaceuticals : It is a documented precursor for the synthesis of potent antibacterial agents, particularly those based on the quinolone scaffold.[9][19] The ability to introduce the 2-chloro-4,5-difluorophenyl moiety is critical for modulating the biological activity and pharmacokinetic profile of these drugs. Furthermore, its derivatives are explored for creating compounds with specific three-dimensional structures for targeted biological activity.[21]

-

Agrochemicals : The incorporation of fluorinated aromatic rings is a well-established strategy for enhancing the efficacy and metabolic stability of herbicides and insecticides.[3][21] Derivatives of this building block are actively investigated for these applications.

-

Materials Science : Fluorinated benzonitriles are used in the synthesis of advanced polymers, such as poly(cyanoaryl ethers), where the fluorine and nitrile groups contribute to desirable properties like thermal stability and specific electronic characteristics.[22]

Conclusion

2-Chloro-4,5-difluorobenzonitrile is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity allows for selective and sequential functionalization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group transformations. For researchers in drug discovery and materials science, mastering the chemistry of this building block provides a reliable and efficient pathway to novel, high-value molecules with enhanced properties. Its continued application underscores the critical role of fluorinated synthons in pushing the boundaries of modern chemistry.

References

- Fluorinated Building Blocks: Essential Tools for Modern Chemistry. (2025). MolecularCloud.

- Fluorinated building blocks in drug design: new pathways and targets.

- Fluorinated Building Blocks | Wide Range of Applic

- Fluorine-Substituted Building Blocks. Enamine.

- Product Focus - Fluorin

- EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof.

- 2-Chloro-4,5-Difluorobenzonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.

- 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000. PubChem - NIH.

- 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5. Benchchem.

- 2-Chloro-4,5-difluorobenzonitrile | CAS 135748-34-4. Santa Cruz Biotechnology.

- US5466859A - Process for preparing fluorobenzonitriles.

- SAFETY D

- 4-CHLORO-2,5-DIFLUOROBENZONITRILE. Fluoromart.

- 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656. PubChem - NIH.

- SAFETY D

- PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES.

- 2-Chloro-4,5-difluorobenzamide | 296274-32-3. Benchchem.

- 2,4-Difluorobenzonitrile - SAFETY D

- Concerted Nucleophilic Aromatic Substitutions.

- Special Issue : Palladium Catalysts for Cross-Coupling Reaction. MDPI.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C

- WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO.

- 2,6-Difluorobenzonitrile 97 1897-52-5. Sigma-Aldrich.

- EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener

- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.

- Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS. West Liberty University.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.

- Exploring the Synthesis Potential of Difluorobenzonitrile Intermedi

- (PDF) Palladium Catalysts for Cross-Coupling Reaction.

- Nucleophilic Aromatic Substitution | Request PDF.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- 2-Chloro-4,5-difluorobenzonitrile | 135748-34-4. Sigma-Aldrich.

- The Role of 5-Chloro-2,4-Difluorobenzonitrile in Fluorinated Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 2. Fluorine-Substituted Building Blocks - Enamine [enamine.net]

- 3. ossila.com [ossila.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-4,5-Difluorobenzonitrile | Properties, Uses, Safety Data & Supplier Information China [nj-finechem.com]

- 9. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]

- 10. 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5 | Benchchem [benchchem.com]

- 13. vapourtec.com [vapourtec.com]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 19. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. 2-Chloro-4,5-difluorobenzamide | 296274-32-3 | Benchchem [benchchem.com]

- 22. 2,6-Difluorobenzonitrile 97 1897-52-5 [sigmaaldrich.com]

Foreword: The Strategic Importance of a Multifunctional Building Block

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Chloro-4,5-difluorobenzonitrile

In the landscape of modern pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. 2-Chloro-4,5-difluorobenzonitrile is a quintessential example of a highly valuable synthetic intermediate.[1] Its utility stems not from a single reactive site, but from the nuanced and controllable interplay between its functional groups. The benzene ring, adorned with three halogen atoms and a nitrile moiety, is a hub of specific electronic properties that dictate the molecule's synthetic destiny. This guide provides an in-depth exploration of the reactivity centered on the nitrile group, offering both mechanistic insights and field-proven protocols for its transformation. We will dissect the causality behind experimental choices, empowering researchers to harness the full potential of this versatile scaffold.

The Electronic Landscape: How Substituents Modulate Nitrile Reactivity

The reactivity of the nitrile group (-C≡N) in 2-Chloro-4,5-difluorobenzonitrile is fundamentally governed by the powerful electronic influence of the halogen substituents.

-

Inductive Effect: The chlorine atom and, more significantly, the two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) across the sigma bond framework of the benzene ring.[2]

-

Consequence for the Nitrile: This cumulative pull of electron density away from the ring makes the carbon atom of the nitrile group significantly more electrophilic (electron-deficient) than in an unsubstituted benzonitrile.[3][4] The resonance structure placing a positive charge on the nitrile carbon becomes a more significant contributor.[3]

This heightened electrophilicity is the central theme of the nitrile's reactivity in this molecule. It renders the nitrile carbon highly susceptible to attack by a wide range of nucleophiles, forming the basis for the key transformations discussed herein: hydrolysis, reduction, and cycloaddition. Simultaneously, the electron-deficient nature of the aromatic ring itself opens up a competing reaction pathway: Nucleophilic Aromatic Substitution (SNAr), a factor that must be carefully managed.[5][6]

Key Transformations of the Nitrile Group

Hydrolysis to 2-Chloro-4,5-difluorobenzoic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, often employed in the synthesis of active pharmaceutical ingredients (APIs). The electron-deficient nature of the nitrile in 2-Chloro-4,5-difluorobenzonitrile facilitates this process.[7]

Mechanistic Causality: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom. This allows for the attack of a weak nucleophile like water. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[4][8] Strong mineral acids like sulfuric acid are typically employed to drive the reaction to completion.[7][9]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To convert 2-Chloro-4,5-difluorobenzonitrile to 2-Chloro-4,5-difluorobenzoic acid.

Materials:

-

2-Chloro-4,5-difluorobenzonitrile

-

90-95% Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add 90% sulfuric acid (approx. 10 molar equivalents).

-

With stirring, add 2-Chloro-4,5-difluorobenzonitrile (1 molar equivalent).[9]

-

Heat the reaction mixture to 90-100°C and maintain for 4-12 hours.[9] The reaction should be monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice/cold water to precipitate the product.

-

Extract the aqueous suspension multiple times with dichloromethane.[9]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-Chloro-4,5-difluorobenzoic acid, which can be further purified by recrystallization if necessary.

Data Summary: Hydrolysis Conditions

| Parameter | Condition | Source |

| Acid | 90-95% Sulfuric Acid | [9] |

| Temperature | 90-100°C | [9] |

| Duration | 4-12 hours | [9] |

| Outcome | High yield of 2-Chloro-4,5-difluorobenzoic acid | [7][9] |

Diagram: Acid-Catalyzed Nitrile Hydrolysis Workflow

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.

Reduction to (2-Chloro-4,5-difluorophenyl)methanamine

The reduction of the nitrile group to a primary amine provides a crucial synthetic handle for further functionalization, introducing a nucleophilic nitrogen center.